molecular formula C26H22ClN5O3 B1573862 GW841819X

GW841819X

Cat. No.: B1573862
M. Wt: 487.94
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW841819X is a potent and selective small-molecule inhibitor targeting the bromodomains (BDs) of the Bromodomain and Extra-Terminal (BET) protein family. It binds competitively to the acetyl-lysine recognition pocket of BET bromodomains, disrupting interactions with acetylated histones and transcription factors. Key characteristics include:

  • Chemical Structure: (R)-Benzyl (6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)carbamate (C₂₆H₂₂ClN₅O₃; MW: 487.94) .
  • Binding Affinity: Demonstrates high affinity for BET bromodomains, with Kd values of 46 nM (BD1) and 52.5 nM (BD2) for Brd4, and ~70 nM for Brd3 .
  • Functional Activity: Inhibits Brd3 binding to acetylated GATA1 (critical in erythropoiesis) and suppresses cancer progression in NUT midline carcinoma, leukemia, and myeloma models. It induces ApoA1 reporter expression (EC₅₀: 440 nM) with minimal off-target effects on LDL-R pathways .
  • Applications: Used in epigenetics research, chemoproteomic studies, and as a precursor for photo-crosslinking probes .

Properties

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.94

Synonyms

(R)-benzyl (6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)carbamate

Origin of Product

United States

Comparison with Similar Compounds

GW841819X vs. I-BET

  • Structural Similarity : this compound shares an almost identical binding profile and affinity with I-BET, both targeting both bromodomains of BET proteins .
  • Key Difference : this compound is structurally optimized for stability under experimental conditions, making it preferable for prolonged in vitro assays .

This compound vs. JQ1

  • Shared Mechanism : Both compounds inhibit BET bromodomains by occupying the acetyl-lysine binding site, with similar Kd ranges (50–370 nM) .
  • Structural Distinction : JQ1 contains a tert-butyl carbamate group, while this compound features a benzyl carbamate moiety. This difference slightly alters binding kinetics and solubility .
  • Functional Divergence : this compound shows superior specificity in blocking Brd3-GATA1 interactions (Fig. 7A–D in ), whereas JQ1 is more widely used in in vivo tumor models due to better pharmacokinetics .

This compound vs. RVX-208

  • Selectivity : RVX-208 selectively inhibits the second bromodomain (BD2) of BET proteins, unlike this compound, which targets both BD1 and BD2 .
  • Clinical Relevance : RVX-208 is explored for cardiovascular diseases, while this compound is prioritized in oncology for its dual-domain inhibition .

Comparative Data Table

Compound Target Specificity (Kd) EC₅₀ (ApoA1) Selectivity (BD1/BD2) Key Applications Off-Target Effects
This compound Brd4 BD1: 46 nM; BD2: 52.5 nM 440 nM Dual (BD1 ≈ BD2) Cancer, HIV, chemoproteomics APEX1 upregulation
I-BET ~50–60 nM (both BDs) Not reported Dual Inflammation, leukemia Limited data
JQ1 Brd4 BD1: 50 nM; BD2: 90 nM 350 nM Dual In vivo cancer models None reported
RVX-208 Brd4 BD2: 80 nM Not reported BD2-selective Cardiovascular diseases Unknown

Chemoproteomic Utility

This compound has been functionalized with diazirine photo-crosslinkers and cyclopropene handles to create affinity-based probes (AfBPs). These probes enabled the discovery of novel off-targets like APEX1, a protein regulating DNMT1 under normoxia . In contrast, JQ1-based probes primarily identify canonical BET interactors, highlighting this compound's versatility in target deconvolution .

Mutagenesis and Binding Insights

Crystallographic studies reveal that this compound, JQ1, and I-BET share conserved hydrophobic interactions with the ZA loop residue L94 in Brd4. Mutating L94 to alanine reduces binding affinity by 5–9 fold, underscoring the critical role of this residue across BET inhibitors .

Therapeutic Potential

  • This compound : Shows promise in hematologic malignancies by disrupting Brd3-GATA1 chromatin occupancy .
  • RVX-208 : Focused on atherosclerosis via BD2-specific modulation of ApoA1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.